![molecular formula C9H10N2O B3093650 5-Methoxy-1H-indol-6-amine CAS No. 1246965-06-9](/img/structure/B3093650.png)
5-Methoxy-1H-indol-6-amine
Overview
Description
5-Methoxy-1H-indol-6-amine, also known as 5-MeO-DMT, is a naturally occurring psychedelic substance found in various plant species and in the secretion of the Bufo alvarius toad. It is known for its potent psychoactive effects, which can induce intense spiritual experiences and altered states of consciousness. In recent years, there has been a growing interest in the scientific study of 5-MeO-DMT, with researchers investigating its potential therapeutic applications and mechanisms of action.
Mechanism of Action
The exact mechanism of action of 5-Methoxy-1H-indol-6-amine is not fully understood, but it is believed to interact with serotonin receptors in the brain. Specifically, it has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It is also thought to activate the sigma-1 receptor, which is involved in the regulation of neuronal activity and the release of neurotransmitters.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-Methoxy-1H-indol-6-amine are complex and varied. It has been shown to increase heart rate, blood pressure, and body temperature, as well as induce changes in brain activity and neurotransmitter release. It can also cause visual and auditory hallucinations, feelings of euphoria, and altered perceptions of time and space.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Methoxy-1H-indol-6-amine in lab experiments is its potent and rapid onset of action, which allows for the study of its effects on the brain and behavior in a relatively short period of time. However, its legality and potential for abuse make it difficult to obtain and use in research. Additionally, the intense and potentially unpredictable nature of its effects can make it challenging to conduct controlled experiments.
Future Directions
There are several areas of future research that could further our understanding of 5-Methoxy-1H-indol-6-amine. One area of interest is its potential therapeutic applications, particularly in the treatment of addiction, anxiety, and PTSD. Another area of research could focus on the neurobiological mechanisms underlying its effects on the brain and behavior. Additionally, there is a need for more controlled studies to determine the safety and efficacy of 5-Methoxy-1H-indol-6-amine as a therapeutic agent.
Scientific Research Applications
The potential therapeutic applications of 5-Methoxy-1H-indol-6-amine are currently being investigated by researchers. Studies have shown that it may have anti-inflammatory, neuroprotective, and antidepressant effects. It has also been suggested that 5-Methoxy-1H-indol-6-amine may be useful in the treatment of addiction, anxiety, and PTSD. However, further research is needed to fully understand its therapeutic potential.
properties
IUPAC Name |
5-methoxy-1H-indol-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOPHDTUEDMOPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1H-indol-6-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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